molecular formula C17H10ClN3O3S2 B2617323 5-(2-chlorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 406199-93-7

5-(2-chlorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B2617323
CAS No.: 406199-93-7
M. Wt: 403.86
InChI Key: NSVIYOLSCQEYNS-UHFFFAOYSA-N
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Description

The compound 5-(2-chlorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic molecule featuring a pyrrol-2-one core substituted with a 2-chlorophenyl group, a 1,3,4-thiadiazole ring, a hydroxyl group, and a thiophene-2-carbonyl moiety.

Properties

IUPAC Name

2-(2-chlorophenyl)-4-hydroxy-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O3S2/c18-10-5-2-1-4-9(10)13-12(14(22)11-6-3-7-25-11)15(23)16(24)21(13)17-20-19-8-26-17/h1-8,13,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVIYOLSCQEYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(C(=O)N2C3=NN=CS3)O)C(=O)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-chlorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1,5-dihydro-2H-pyrrol-2-one (CAS: 406199-93-7) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a thiadiazole ring and a thiophene moiety. Its molecular formula is C17H10ClN3O3S2C_{17}H_{10}ClN_3O_3S_2, with a molecular weight of 403.87 g/mol. The IUPAC name reflects its intricate arrangement of atoms, which contributes to its biological activity.

Biological Activities

Research has demonstrated that compounds containing thiadiazole and thiophene moieties exhibit a range of biological activities, including:

1. Antimicrobial Activity

  • Several studies have reported that derivatives of thiadiazole exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to 5-(2-chlorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl) have shown effectiveness against Escherichia coli and Staphylococcus aureus .

2. Anticancer Activity

  • Thiadiazole derivatives have been extensively studied for their anticancer potential. In vitro studies indicated that certain derivatives demonstrated cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

3. Anti-inflammatory Properties

  • Compounds with similar structures have shown promise in reducing inflammation in animal models. For example, anti-inflammatory assays indicated that certain derivatives can significantly lower paw edema in carrageenan-induced models .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
AnticancerInduced apoptosis in HeLa cells
Anti-inflammatoryReduced edema in carrageenan-induced models

Detailed Research Findings

A review article highlighted the synthesis and biological evaluation of various thiadiazole derivatives, noting their potential as antimicrobial agents and their cytotoxic effects against cancer cell lines . The anticancer activity was assessed using different assays, including MTT assays to determine cell viability and flow cytometry for apoptosis analysis.

In another study focused on anti-inflammatory properties, compounds were evaluated for their ability to inhibit inflammatory cytokines in vitro. The results showed that specific substitutions on the thiadiazole ring enhanced anti-inflammatory activity significantly .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives related to this compound. For instance, a series of novel 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives were synthesized and evaluated for their antifungal activity against several fungal strains, including Fusarium graminearum, Rhizoctorzia solani, Botrytis cinerea, and Colletotrichum capsici. The results indicated that certain derivatives exhibited potent antifungal activity with EC50 values significantly lower than those of existing antifungal agents .

Potential as a Fungicide

The structural features of the compound suggest its potential as a fungicide. The incorporation of thiophene and thiadiazole moieties has been associated with enhanced biological activity against plant pathogens. The compound's ability to inhibit fungal growth positions it as a candidate for further development in agricultural applications .

Pesticidal Properties

The compound's structure suggests it could serve as a foundation for developing new pesticides. Its derivatives have shown promise in controlling agricultural pests and diseases. The combination of thiophene and thiadiazole groups is particularly noteworthy, as these structures are known to enhance the efficacy of agrochemicals .

Case Study: Synthesis and Evaluation

A recent study synthesized various derivatives of the compound and evaluated their biological activities. The synthesis involved multiple steps, including the formation of key intermediates through reactions with substituted phenylhydrazines. The resulting compounds were tested for their antifungal properties, demonstrating effective inhibition against several fungal species .

Bioassay Results

The bioassays conducted revealed that some derivatives exhibited superior antifungal activity compared to traditional fungicides. For example, one derivative showed an EC50 value of 1.26 µg/mL against Rhizoctorzia solani, outperforming drazoxolon (1.77 µg/mL). Such findings underscore the potential of these compounds in agricultural settings where crop protection is critical .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole Moieties

Compounds containing 1,3,4-thiadiazole rings, such as those reported in , demonstrate significant bioactivity. For example, 2-phenylamino-5-[5-(α-naphthyl)-2H-tetrazol-2-ylmethylene]-1,3,4-thiadiazole (Compound 7) exhibited plant growth-promoting activity in wheat . In contrast, the target compound’s thiadiazole is directly fused to the pyrrolone core, which may enhance rigidity and influence binding to biological targets.

Pyrrolone and Pyrazole Derivatives

describes isostructural pyrazole-thiazole hybrids (Compounds 4 and 5) with fluorophenyl and triazole substituents. These compounds crystallize in triclinic systems with planar conformations, except for one fluorophenyl group oriented perpendicularly .

Chlorophenyl and Thiophene Carbonyl Substituents

The 2-chlorophenyl group in the target compound introduces steric hindrance and lipophilicity, which could enhance membrane permeability compared to the 4-fluorophenyl analogs in . The thiophene-2-carbonyl moiety may improve metabolic stability relative to simpler acyl groups, as seen in other drug candidates.

Data Tables: Key Comparisons

Property Target Compound Compound 4/5 () Compound 7 ()
Core Structure Pyrrol-2-one Pyrazole-thiazole Thiadiazole-tetrazole
Key Substituents 2-chlorophenyl, thiophene-2-carbonyl, hydroxyl 4-fluorophenyl, triazole α-naphthyl, tetrazole
Crystallinity Not reported Triclinic, P̄1 symmetry, two independent molecules Not reported
Bioactivity Hypothesized antimicrobial/antitumor (based on substituents) Not reported Plant growth promotion in wheat
Synthetic Yield Not reported High yields (>80%) Moderate yields (reported for analogs)

Research Findings and Implications

  • Structural Rigidity vs.
  • Bioactivity Trends : Thiadiazole-containing compounds (e.g., ) often exhibit agrochemical or pharmaceutical activity, suggesting the target compound merits evaluation for similar applications .
  • Synthetic Challenges : The integration of multiple heterocycles (thiadiazole, pyrrolone, thiophene) in the target compound may require optimized coupling strategies compared to simpler analogs.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and what are the critical characterization steps?

  • Methodological Answer : The compound can be synthesized via base-assisted cyclization, analogous to methods used for structurally similar pyrrol-2-ones. For example, cyclization of precursor hydroxy-pyrrolones with substituted amines or thiadiazoles under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) has been effective for related compounds . Post-synthesis, characterization should include:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly the hydroxy group (δ ~10–12 ppm) and thiophene carbonyl (δ ~160–170 ppm) .
  • HRMS : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine and sulfur atoms .
  • FTIR : To identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, O–H stretch at ~3200–3500 cm⁻¹) .

Q. How can regiochemistry of substituents in the pyrrol-2-one core be confirmed experimentally?

  • Methodological Answer : Use 2D NMR techniques (e.g., NOESY or HMBC) to establish spatial correlations between substituents. For example, HMBC can link the thiophene carbonyl carbon to adjacent protons on the pyrrol-2-one ring, while NOESY can clarify proximity between the 2-chlorophenyl and thiadiazolyl groups . Comparative analysis with reported spectra of analogous compounds (e.g., ’s 15m and 16a) is critical for validation .

Q. What solvent systems are optimal for recrystallization to achieve high-purity product?

  • Methodological Answer : Ethanol/water or DCM/hexane mixtures are commonly used for recrystallizing similar heterocyclic compounds. For instance, reports yields of 46–63% using ethanol/water systems, with purity confirmed by sharp melting points (e.g., 209–211°C for 15m) . Monitor solubility at elevated temperatures and perform gradient cooling to minimize impurities.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Methodological Answer : Apply Design of Experiments (DoE) and statistical modeling to evaluate variables (e.g., temperature, base strength, solvent polarity). highlights flow-chemistry approaches for continuous optimization, which reduce batch variability and enhance reproducibility . For example, using microreactors to control exothermic cyclization steps could prevent decomposition of the thiadiazole moiety.

Q. What strategies resolve contradictions between spectral data (e.g., unexpected NMR peaks or HRMS discrepancies)?

  • Methodological Answer :

  • NMR Anomalies : Re-run spectra in alternative deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) to assess solvent-dependent shifts. Use DEPT-135 to distinguish CH₂/CH₃ groups from quaternary carbons .
  • HRMS Mismatches : Cross-check fragmentation patterns with computational tools (e.g., Mass Frontier) and compare isotopic distributions to rule out adduct formation .
  • Contradictory FTIR Peaks : Perform variable-temperature IR to identify dynamic effects (e.g., hydrogen bonding) that may obscure carbonyl signals .

Q. How can computational methods predict the compound’s reactivity or biological interactions?

  • Methodological Answer :

  • DFT Calculations : Model electron density maps to assess electrophilic/nucleophilic sites. For example, the thiophene carbonyl’s electron-withdrawing effect can be quantified to predict reactivity in nucleophilic substitutions .
  • Molecular Docking : Screen against target proteins (e.g., kinases or enzymes with thiadiazole-binding pockets) using software like AutoDock Vina. Prioritize binding poses stabilized by hydrogen bonds with the hydroxy group or thiadiazole nitrogen .

Q. What experimental approaches elucidate the cyclization mechanism during synthesis?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-determining steps (e.g., base-assisted deprotonation vs. ring closure) .
  • Isotopic Labeling : Introduce ¹⁸O or deuterium at putative reactive sites (e.g., hydroxy group) to track proton transfer pathways .
  • Trapping Intermediates : Use low-temperature NMR (-40°C) to stabilize and characterize transient species like enolates or zwitterionic intermediates .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed melting points?

  • Methodological Answer :

  • Purification Reassessment : Re-crystallize using alternative solvents to remove co-crystallized impurities (e.g., unreacted thiophene carbonyl precursors) .
  • DSC Analysis : Perform differential scanning calorimetry to detect polymorphic forms or solvates that may alter melting behavior .

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